molecular formula C20H26BrN5O2 B2482179 5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one CAS No. 1433990-42-1

5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one

Cat. No. B2482179
CAS RN: 1433990-42-1
M. Wt: 448.365
InChI Key: BRLHXSOZWYDUGT-UHFFFAOYSA-N
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Description

The compound “5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one” is a chemical compound used in various research and development activities . It has a molecular formula of C20H26BrN5O2 .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a bromine atom, a pyridine ring, a piperazine ring, and an oxetane ring . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

The compound has demonstrated anti-inflammatory and analgesic effects. Researchers have investigated its potential as an alternative to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib . Further studies could explore its mechanism of action and efficacy in treating inflammatory conditions.

Ulcerogenic Index Assessment

In addition to its anti-inflammatory properties, 5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one has been evaluated for its ulcerogenic index. Comparing its safety profile with existing medications provides valuable insights for drug development .

Synthetic Pathway Optimization

Researchers have synthesized this compound efficiently, and its synthetic pathway has been explored . Understanding the optimal synthesis route can enhance production scalability and cost-effectiveness.

properties

IUPAC Name

5-bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O2/c1-20(2)13-25(16-11-28-12-16)6-7-26(20)15-4-5-18(22-9-15)23-17-8-14(21)10-24(3)19(17)27/h4-5,8-10,16H,6-7,11-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLHXSOZWYDUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C4COC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 125d (900 mg, 2.3 mmol), oxetan-3-one (497 mg, 6.9 mmol), NaBH3CN (435 mg, 6.9 mmol), and zinc chloride (311 mg, 2.3 mmol) in methanol (30 mL) was stirred at 50° C. for 4 hours. It was then concentrated under reduced pressure. water (10 mL) was added to the residue and the mixture was extracted with CHCl3 3×50 mL). The combined organic layer was concentrated under reduced pressure. The residue was purified by silica-gel column-chromatography eluting with 50:1 dichloromethane/methanol to afford 125e (800 mg, 78%). LCMS: [M+H]+ 448.1. 1H NMR (500 MHz, CDCl3) δ 8.65 (d, J=2.0 Hz, 1H), 8.11 (d, J=2.5 Hz, 1H), 7.85 (s, 1H), 7.37-7.34 (m, 1H), 6.96 (d, J=2.5 Hz, 1H), 6.72 (d, J=8.5 Hz, 1H), 4.69-4.61 (m, 4H), 3.60 (s, 3H), 3.50-3.14 (m, 3H), 2.43-2.17 (m, 4H), 1.06 (s, 6H).
Name
125d
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
311 mg
Type
catalyst
Reaction Step One
Name
Yield
78%

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